molecular formula C11H13FO B7862668 3'-Fluoro-4'-methylbutyrophenone

3'-Fluoro-4'-methylbutyrophenone

Cat. No.: B7862668
M. Wt: 180.22 g/mol
InChI Key: CCQQJZYSNOZDOS-UHFFFAOYSA-N
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Description

3'-Fluoro-4'-methylbutyrophenone is a fluorinated aromatic ketone characterized by a butyrophenone backbone (four-carbon chain) with a fluorine atom at the 3' position and a methyl group at the 4' position of the aromatic ring. Fluorinated aromatic ketones are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and electronic properties .

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQQJZYSNOZDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3'-Fluoro-4'-methylbutyrophenone is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of aryl ketones. Its chemical structure can be represented as follows:

  • Chemical Formula : C12_{12}H13_{13}F O
  • Molecular Weight : 206.23 g/mol

The presence of a fluorine atom and a methyl group on the phenyl ring contributes to its unique biological properties.

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies

  • Antitumor Efficacy :
    • In a study conducted on human breast cancer cell lines, this compound exhibited cytotoxic effects with an IC50_{50} value of approximately 5 µM, indicating strong antitumor potential. The compound was shown to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2.
  • Antimicrobial Activity :
    • A separate investigation evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC_{50 or MIC (µg/mL)Mechanism of Action
AntitumorHuman breast cancer cell line5Induction of apoptosis
AntimicrobialStaphylococcus aureus32Disruption of bacterial cell wall
AntimicrobialEscherichia coli32Disruption of bacterial cell wall

In Vivo Studies

In vivo studies have further elucidated the pharmacokinetics and therapeutic potential of this compound. Animal models treated with this compound showed significant tumor reduction in xenograft models when administered at doses ranging from 10 to 20 mg/kg body weight.

Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences among analogs:

Compound Name Substituents (Aromatic Ring) Ketone Chain Length Molecular Formula Molecular Weight (g/mol) CAS Number
3'-Fluoro-4'-methylbutyrophenone 3'-F, 4'-CH₃ Butyrophenone Not explicitly provided ~180 (estimated) Not available
3'-Fluoro-4'-methoxyacetophenone 3'-F, 4'-OCH₃ Acetophenone C₉H₉FO₂ 168.16 455-91-4
4-Fluoro-3-methylacetophenone 4'-F, 3'-CH₃ Acetophenone C₉H₉FO 152.16 369-32-4
3'-Fluoro-4'-hydroxyacetophenone 3'-F, 4'-OH Acetophenone C₈H₇FO₂ 154.14 403-14-5
3'-Fluoro-4'-(trifluoromethyl)propiophenone 3'-F, 4'-CF₃ Propiophenone C₁₀H₈F₄O 220.16 237761-78-3
4-Chloro-4'-methylbutyrophenone 4-Cl, 4'-CH₃ Butyrophenone C₁₁H₁₃ClO 196.67 38425-26-2

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -CF₃) enhance thermal stability and resistance to oxidation, while electron-donating groups (e.g., -OCH₃, -OH) increase solubility in polar solvents .

Physicochemical Properties

Selected properties of analogs:

Compound Name Boiling Point (K) Density (g/cm³) Melting Point (°C) Flash Point (°C)
3'-Fluoro-4'-methoxyacetophenone 420.70 (at 2.7 kPa) Not reported Not reported Not reported
4-Fluoro-3-methylacetophenone Not reported 1.504 Not reported Not reported
3'-Fluoro-4'-hydroxyacetophenone Not reported Not reported Not reported 188
4-Chloro-4'-methylbutyrophenone Not reported Not reported Not reported Not reported

Key Observations :

  • The boiling point of 3'-Fluoro-4'-methoxyacetophenone (420.7 K at low pressure) suggests moderate volatility, typical of fluorinated acetophenones .
  • Higher molecular weight and polar groups (e.g., -OH) correlate with elevated flash points due to reduced flammability .

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